molecular formula C14H16N2O2 B8666316 2,2'-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole) CAS No. 91786-36-6

2,2'-(1,3-Phenylene)bis(4-methyl-4,5-dihydro-1,3-oxazole)

Cat. No. B8666316
CAS RN: 91786-36-6
M. Wt: 244.29 g/mol
InChI Key: RSCVPGQKACSLBP-UHFFFAOYSA-N
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Patent
US05644006

Procedure details

50 g of isophthalic acid is refluxed at 165° C. (329° F.) for 18 hr in 150 mL of 2-amino-1-propanol. The bulk of the excess amino alcohol is then distilled off and the remaining viscous liquid dissolved in 200 mL of 2% NaOH. The resulting bis-N-(1-methyl-2-hydroxyethyl)isophthalamide is then precipitated in acetone, filtered and dried. To 10 g of the aforementioned diamide is slowly added 300 mL of thionyl chloride with stirring. The mixture is then heated to reflux (79° C., 174° F.) for approximately 1 hour, after which time the homogenous yellow solution is cooled and poured into diethylether to precipitate the 4,4'-dimethyl-2,2'-(1,3-phenylene)bis(oxazoline) hydrochloride salt. The salt is neutralized using 20% NaOH and the free base extracted into ether. The organic phase is then dried and evaporated to give 4,4'-dimethyl-2,2'-(1,3-phenylene)bis(oxazoline).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=O)[CH:3]=1.[NH2:13][CH:14]([CH3:17])[CH2:15]O>>[CH3:15][CH:14]1[CH2:17][O:7][C:5]([C:4]2[CH:8]=[CH:9][CH:10]=[C:2]([C:1]3[O:12][CH2:15][CH:14]([CH3:17])[N:13]=3)[CH:3]=2)=[N:13]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
NC(CO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
174 °F
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The bulk of the excess amino alcohol is then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the remaining viscous liquid dissolved in 200 mL of 2% NaOH
CUSTOM
Type
CUSTOM
Details
The resulting bis-N-(1-methyl-2-hydroxyethyl)isophthalamide is then precipitated in acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
after which time the homogenous yellow solution is cooled
ADDITION
Type
ADDITION
Details
poured into diethylether
CUSTOM
Type
CUSTOM
Details
to precipitate the 4,4'-dimethyl-2,2'-(1,3-phenylene)bis(oxazoline) hydrochloride salt
EXTRACTION
Type
EXTRACTION
Details
the free base extracted into ether
CUSTOM
Type
CUSTOM
Details
The organic phase is then dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1N=C(OC1)C1=CC(=CC=C1)C=1OCC(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.